Product packaging for 2,5-Bis(diethoxyphosphoryl)thiophene(Cat. No.:CAS No. 100651-98-7)

2,5-Bis(diethoxyphosphoryl)thiophene

Cat. No.: B022971
CAS No.: 100651-98-7
M. Wt: 356.31 g/mol
InChI Key: UXDZSFJMBBHZEC-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Heterocycles in Contemporary Chemistry

Overview of Thiophene-Based Conjugated Systems in Materials Science

Thiophene-based conjugated systems are a cornerstone of modern materials science, particularly in the realm of organic electronics. nih.govrsc.org The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as an excellent building block for constructing conjugated polymers and oligomers. wikipedia.orgresearchgate.net These materials exhibit exceptional optical and conductive properties, making them suitable for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govacs.org The sulfur atom in the thiophene ring contributes to the electronic delocalization and can participate in intermolecular interactions, which are crucial for charge transport in solid-state devices. researchgate.net The development of synthetic methodologies to create well-defined, regioregular polythiophenes has been a major focus, as the precise arrangement of the thiophene units significantly influences the material's performance. rsc.org

Positioning of 2,5-Bis(diethoxyphosphoryl)thiophene within Phosphorylated Thiophene Chemistry

Within the broader class of thiophene derivatives, those functionalized with phosphorus-containing groups, known as phosphorylated thiophenes, are emerging as a promising subclass. The introduction of phosphonate (B1237965) groups, such as the diethoxyphosphoryl group, onto the thiophene core can significantly modify the electronic properties of the molecule. Specifically, this compound, with phosphonate groups at the 2 and 5 positions of the thiophene ring, is a noteworthy example. These electron-withdrawing phosphonate groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene system. This modulation of electronic properties is highly desirable for applications in organic electronics, where precise control over energy levels is crucial for efficient device performance.

While extensive research has been conducted on various thiophene derivatives, detailed studies specifically focused on this compound are not widely available in peer-reviewed literature. However, its structure suggests its potential as a valuable intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgslideshare.netnumberanalytics.comorganic-chemistry.org In this reaction, phosphonate-stabilized carbanions react with aldehydes or ketones to form alkenes, a fundamental transformation in the synthesis of complex organic molecules and conjugated polymers. The presence of two phosphonate groups in this compound offers the possibility of creating extended conjugated systems by reacting with dialdehydes.

Below is a table summarizing the key properties of this compound based on available data.

PropertyValue
CAS Number 100651-98-7
Molecular Formula C12H22O6P2S
Molecular Weight 356.31 g/mol
IUPAC Name diethyl [5-(diethoxyphosphoryl)thiophen-2-yl]phosphonate
SMILES CCOP(=O)(OCC)C1=CC=C(S1)P(=O)(OCC)OCC
InChIKey UXDZSFJMBBHZEC-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O6P2S B022971 2,5-Bis(diethoxyphosphoryl)thiophene CAS No. 100651-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(diethoxyphosphoryl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZSFJMBBHZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369771
Record name Tetraethyl thiene-2,5-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100651-98-7
Record name Tetraethyl thiene-2,5-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Bis Diethoxyphosphoryl Thiophene and Its Analogues

Direct Phosphorylation Approaches to Thiophene (B33073) Rings

Direct phosphorylation offers a straightforward route to introduce phosphorus-containing groups onto a thiophene core. This approach is advantageous as it can functionalize the thiophene ring in a single step, avoiding the need for pre-functionalized starting materials. researchgate.net

A notable method for direct phosphorylation is the electrocatalytic C-H phosphorylation of thiophene and its derivatives. frontiersin.org This technique utilizes an electrochemical setup to facilitate the coupling of C-H bonds on the thiophene ring with phosphorus-containing compounds. frontiersin.orgnih.gov

For instance, an electrochemical C(sp²)–H phosphorylation of thiophene derivatives has been demonstrated using a manganese (II) catalyst. frontiersin.orgnih.gov In this process, the Mn(II) catalyst is oxidized to Mn(III) at the anode, a step favored by the presence of a 1,10-phenanthroline (B135089) ligand. The resulting Mn(III) species then reacts with a phosphine (B1218219) oxide, leading to the formation of a Mn(III)–P(O)Ph₂ intermediate with the elimination of a proton. frontiersin.orgnih.gov This intermediate then reacts with the thiophene to yield the phosphorylated product. nih.gov By adjusting the substrate proportions, it is possible to obtain both mono- and di-phosphorylated products. nih.gov

Another approach involves a rhodium(III)-catalyzed electrochemical C-H phosphorylation reaction. This method is suitable for a range of aromatic substrates and phosphorus precursors, allowing for the synthesis of various triarylphosphine oxides under relatively mild conditions. nih.gov

Recent advancements have also focused on the electrochemical postfunctionalization of thiophene-containing polymers. For example, anodic phosphonylation of thiophene–fluorene alternating copolymers has been achieved using triethyl phosphite (B83602) as the phosphonate (B1237965) source. This reaction selectively introduces phosphonate groups onto the electron-rich thiophene units of the polymer chain. acs.org

Table 1: Key Features of Electrocatalytic C-H Phosphorylation Strategies

Catalyst SystemSubstratesKey Features
Mn(II)/1,10-phenanthrolineThiophene and furan (B31954) derivatives, diphenyl phosphine oxidesCan produce both mono- and diphosphorylated products. nih.gov
Cp*Rh(OAc)₂Aromatic substrates, various phosphorus precursorsOperates under mild heating (65°C). nih.gov
Anodic oxidation (catalyst-free)Thiophene–fluorene alternating copolymers, triethyl phosphiteSelective phosphonylation of thiophene units in a polymer. acs.org

Michaelis-Becker Reaction in Phosphonate Synthesis (Relevant for related compounds like 2,6-Bis[(diethoxyphosphoryl)methyl]dithieno[3,2-b:2′,3′-d]thiophene)

The Michaelis-Becker reaction is a classical method for forming carbon-phosphorus bonds, relevant to the synthesis of related phosphonate compounds. researchgate.net This reaction typically involves the reaction of a deprotonated phosphite with a halide. While the direct synthesis of 2,5-Bis(diethoxyphosphoryl)thiophene via this method is not explicitly detailed in the provided context, the principles of the Michaelis-Becker reaction are applicable to the synthesis of similar structures, such as 2,6-Bis[(diethoxyphosphoryl)methyl]dithieno[3,2-b:2′,3′-d]thiophene.

In a general sense, the Michaelis-Becker reaction provides an alternative to the Michaelis-Arbuzov reaction, often proceeding under milder conditions and consequently with fewer side reactions. researchgate.net For instance, the synthesis of dimethyl n-alkylphosphonates has been achieved via the Michaelis-Becker reaction when the corresponding Michaelis-Arbuzov reaction failed to yield a pure product. nih.gov

Precursor-Based Synthesis and Functionalization

This approach involves the synthesis of a thiophene-based precursor molecule which is then further modified to introduce the desired phosphonate groups.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, presents an efficient route for the synthesis of functionalized bisphosphonates. nih.gov This methodology allows for the rapid and clean connection of molecular building blocks.

While a direct synthesis of this compound from 2,5-diethynylthiophene (B3057309) using click chemistry is not explicitly described, the strategy has been successfully employed for preparing a variety of nitrogen-containing bisphosphonates (N-BPs). nih.gov This involves the reaction of mono- and bis-propargyl-substituted bisphosphonates with various azides under copper(I) catalysis. nih.gov This method is versatile, allowing for the simultaneous incorporation of two different functionalities into the N-BP molecule. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the creation of alkenes, particularly with a high degree of E-stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves the use of a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone. wikipedia.org

Derivatives of bis(diethoxyphosphoryl)methyl thiophene can serve as the phosphonate component in the HWE reaction. The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. wikipedia.org The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification. alfa-chemistry.com

The stereoselectivity of the HWE reaction can be influenced by several factors, including the steric bulk of the aldehyde, reaction temperature, and the choice of metal salts. wikipedia.org

The synthesis of bisphosphonate derivatives can be achieved from various thiophene-containing starting materials. For example, an improved synthesis of dithieno[3,2-b:2',3'-d]thiophene (DTT) has been reported, which can serve as a core structure for further functionalization. rsc.orgresearchgate.net

One approach to creating bisphosphonate derivatives involves a one-pot reaction of a carboxylic acid with tris(trimethylsilyl) phosphite in the presence of catecholborane. nih.gov This method is particularly useful for synthesizing nitrogen-containing hydroxy bisphosphonates. nih.gov Another strategy involves a three-component reaction of orthoformates, amines, and dialkyl phosphites to produce α-amino-gem-bisphosphonate derivatives. nih.gov

Furthermore, the synthesis of 2,6-dibromodithieno[3,2-b:2',3'-d]thiophene has been achieved, providing a key intermediate for cross-coupling reactions to introduce phosphonate-containing groups. rsc.org

Chemo- and Electropolymerization Routes for Phosphorus-Substituted Polythiophenes

The polymerization of thiophene monomers bearing phosphonate groups can be achieved through both chemical and electrochemical oxidative methods. These processes involve the coupling of monomer units to form a conjugated polymer backbone.

Chemical Oxidative Polymerization:

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. This technique typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), in an appropriate solvent like chloroform. researchgate.net The proposed mechanism involves the oxidation of the thiophene monomer by Fe³⁺ to form a radical cation. researchgate.net These radical cations then couple, leading to the formation of dimer, trimer, and eventually, the polymer chain. The process continues until the oxidant is consumed or the polymer precipitates from the solution. For phosphorus-substituted thiophenes, the reaction conditions, including the choice of oxidant, solvent, and temperature, would need to be optimized to ensure efficient polymerization without undesirable side reactions involving the phosphonate groups.

Electropolymerization:

Electropolymerization offers a high degree of control over the polymer film's thickness, morphology, and properties. This method involves the direct oxidation of the monomer at the surface of an electrode by applying an electrical potential. For thiophene-based monomers, electropolymerization typically proceeds via the coupling of radical cations generated at the electrode surface. acs.orgdtic.mil The resulting polymer film is deposited directly onto the electrode.

The electrochemical behavior of substituted thiophenes is influenced by the nature of the substituent. In the case of this compound, the electron-withdrawing nature of the diethoxyphosphoryl groups would likely increase the oxidation potential of the monomer compared to unsubstituted thiophene. However, once polymerization is initiated, the resulting polymer is expected to be electroactive. The electropolymerization of thiophene derivatives is often carried out in a three-electrode cell using a potentiostat/galvanostat. acs.org The choice of solvent and supporting electrolyte is crucial for the success of the polymerization. Dichloromethane and acetonitrile (B52724) are common solvents, with tetrabutylammonium (B224687) salts often used as supporting electrolytes. acs.org

Interactive Table: Representative Conditions for Electropolymerization of Thiophene Derivatives

MonomerSolvent/ElectrolytePotential Range (V)Scan Rate (V/s)Resulting Polymer
Tetraphenylmethane-cored tetrathienyl monomersDichloromethane (DCM) or Boron Trifluoride Diethyl Etherate (BFEE)/DCM with 0.1 M TBAP0 to 1.2 or 0 to 1.30.1Microporous Polymer Network (MPN) films acs.org
3-(N-alkylamino)thiophenesNot specifiedNot specifiedNot specifiedPoly(alpha-alpha'-thiophene) backbone nih.gov
Thiophene with 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiopheneNot specifiedLowered potential vs. thiophene aloneNot specifiedIncreased rate of polymerization dtic.mil

This table presents representative data for analogous compounds to illustrate typical electropolymerization conditions, as direct data for this compound is not extensively available.

Comparative Analysis of Synthetic Pathways and Chemical Yields

The synthesis of this compound typically involves the initial formation of a 2,5-dihalothiophene core, followed by the introduction of the phosphonate groups. The most common methods for forming the carbon-phosphorus bond in this context is the Michaelis-Arbuzov reaction.

Synthetic Pathways:

Michaelis-Arbuzov Reaction: This is a cornerstone reaction for the formation of phosphonates. eurekaselect.com The synthesis of this compound would likely proceed from 2,5-dibromothiophene (B18171) or 2,5-diiodothiophene, which is reacted with a trialkyl phosphite, such as triethyl phosphite, typically at elevated temperatures. eurekaselect.comresearchgate.net The reaction involves the nucleophilic attack of the phosphite on the halogenated thiophene, followed by the elimination of an ethyl halide to yield the desired phosphonate. This method is advantageous due to the commercial availability of the starting materials and the robustness of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (for analogues): For more complex analogues where the thiophene ring is substituted with aryl groups in addition to the phosphonate, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille reactions are employed to first construct the carbon-carbon bonds. nih.govresearchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of a dihalothiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netrsc.orgnih.gov This method is known for its high tolerance to various functional groups and generally good yields.

Stille Coupling: This reaction couples a dihalothiophene with an organotin reagent, also catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback.

Following the cross-coupling to form a 2,5-diarylthiophene, the phosphonate groups could then be introduced, although this would require further functionalization of the aryl rings (e.g., halogenation) prior to a Michaelis-Arbuzov reaction. A more direct route involves using thiophene bis(boronic esters) and coupling them with halogenated aryl phosphonates. researchgate.netrsc.org

Comparative Analysis of Chemical Yields:

Interactive Table: Representative Chemical Yields for Key Synthetic Reactions

Reaction TypeReactantsProductYield (%)
Michaelis-Arbuzov ReactionHalogenated aromatics and trialkyl phosphitesAryl phosphonatesGenerally high, can exceed 90% under optimized conditions. eurekaselect.comrsc.org
Suzuki-Miyaura Coupling2,5-Dibromo-3-hexylthiophene and various arylboronic acids2,5-Biaryl-3-hexylthiophenesModerate to good yields. nih.gov
Suzuki-Miyaura Polycondensation2,5-Thiophenebis(boronic acid) derivatives and aryl dibromidesThiophene-containing conjugated polymersHigh molecular weight polymers with good yields. researchgate.netrsc.org
Regioselective Suzuki Coupling2-Bromo-5-(bromomethyl)thiophene and aryl boronic acids2-(Bromomethyl)-5-aryl-thiophenes25-76% researchgate.net

This table provides a comparative look at the yields of key reaction types involved in the synthesis of the target compound and its analogues, based on data for similar compounds.

Advanced Characterization and Spectroscopic Investigations of 2,5 Bis Diethoxyphosphoryl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2,5-Bis(diethoxyphosphoryl)thiophene, offering unambiguous evidence of its molecular framework through various nuclear probes.

Application of ³¹P NMR Spectroscopy for Phosphonate (B1237965) Group Characterization

³¹P NMR spectroscopy is an exceptionally powerful and direct method for characterizing the two equivalent phosphonate groups in this compound. huji.ac.il This technique is highly sensitive to the chemical environment of the phosphorus atom. researchgate.netrsc.org For this compound, the ³¹P NMR spectrum displays a single, sharp resonance, confirming the chemical equivalence of the two phosphorus centers attached to the thiophene (B33073) ring. researchgate.net

The chemical shift (δ) for organophosphonates typically appears in a characteristic range. huji.ac.ilyoutube.com In the case of this compound, the observed chemical shift provides definitive proof of the P-C bond to the aromatic thiophene ring and the P-O bonds of the ethoxy groups. researchgate.net The precise chemical shift value is influenced by factors such as the electronegativity of the substituents and the geometry around the phosphorus atom. Theoretical calculations and comparisons with related thiophosphate and phosphate (B84403) compounds have shown that factors like solvent effects and relativistic effects can be crucial for accurately interpreting ³¹P NMR shifts, particularly when sulfur is in proximity to the phosphorus center. rsc.org

Changes in the chemical environment, for instance, through hydrolysis of the ester groups, would lead to significant changes in the ³¹P NMR spectrum, making it a valuable tool for monitoring reactions. researchgate.netresearchgate.net

¹H and ¹³C NMR Spectral Analysis for Molecular Structure Confirmation

Complementing the ³¹P NMR data, ¹H and ¹³C NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the thiophene ring protons and the protons of the two diethoxyphosphoryl groups. Due to the symmetrical substitution at the 2 and 5 positions, the protons on the thiophene ring (at the 3 and 4 positions) are chemically equivalent. They typically appear as a singlet or a narrow multiplet in the aromatic region, with a chemical shift characteristic of substituted thiophenes. chemicalbook.com The ethoxy groups give rise to two sets of signals: a triplet corresponding to the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. Further coupling to the phosphorus atom can introduce additional complexity, often seen as a doublet of quartets for the methylene protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure. It shows distinct resonances for the carbon atoms of the thiophene ring and the ethoxy groups. The carbon atoms of the thiophene ring directly bonded to the phosphorus atoms (C2 and C5) exhibit a characteristic chemical shift and show coupling (¹J_PC) with the phosphorus nucleus. The other two carbons of the thiophene ring (C3 and C4) also have a distinct resonance. organicchemistrydata.orgchemicalbook.com The carbon signals for the ethoxy groups appear in the aliphatic region, with separate peaks for the methylene (OCH₂) and methyl (CH₃) carbons. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. researchgate.net

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling
³¹P P=OCharacteristic phosphonate regionSinglet-
¹H Thiophene (β-H)Aromatic region (~7.0-7.5)Singlet or narrow multipletCoupling to ³¹P (³J_PH)
¹H Methylene (-OCH₂-)Aliphatic region (~4.0-4.5)Doublet of quartets³J_HH, ³J_PH
¹H Methyl (-CH₃)Aliphatic region (~1.0-1.5)Triplet³J_HH
¹³C Thiophene (α-C)Aromatic regionDoublet¹J_PC
¹³C Thiophene (β-C)Aromatic regionSinglet or Doublet²J_PC
¹³C Methylene (-OCH₂-)Aliphatic regionDoublet²J_PC
¹³C Methyl (-CH₃)Aliphatic regionSinglet-

Spectroelectrochemical Techniques for Redox Property Analysis

Spectroelectrochemistry is a powerful tool used to investigate the electronic properties and redox behavior of electroactive molecules like this compound. uni-halle.deresearchgate.net This technique combines electrochemical methods, such as cyclic voltammetry (CV), with spectroscopic methods like UV-Vis-NIR absorption and Electron Paramagnetic Resonance (EPR) spectroscopy to characterize the charged species generated upon oxidation or reduction. citedrive.comtib.eu

For thiophene-based compounds, cyclic voltammetry reveals the potentials at which the molecule undergoes oxidation (removal of electrons) and reduction (addition of electrons). mdpi.comrsc.org The introduction of the electron-withdrawing diethoxyphosphoryl groups is expected to influence these redox potentials. The oxidation process typically involves the π-electron system of the thiophene ring, leading to the formation of a radical cation and subsequently a dication. nih.govresearchgate.net

By performing spectroscopy simultaneously with the electrochemical process, the generation of these charged species can be monitored. uni-halle.decitedrive.com In-situ UV-Vis-NIR spectroscopy detects the emergence of new absorption bands in the visible and near-infrared regions, which are characteristic of the radical ions. researchgate.net EPR spectroscopy can confirm the formation of paramagnetic species (radical ions) and provide information about the distribution of the unpaired electron spin density across the molecule. uni-halle.deresearchgate.net These studies are crucial for understanding the electronic structure of the charged states and for evaluating the potential of such materials in electronic and electrochromic applications. uni-halle.decitedrive.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and probing the structural integrity of this compound. Electron ionization (EI) mass spectrometry would yield a molecular ion peak (M⁺) corresponding to the exact mass of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the fragmentation is expected to be dominated by cleavages within the phosphonate substituents and the thiophene core. Characteristic fragmentation pathways for related thiophene derivatives often involve the rupture of bonds adjacent to the heterocyclic ring. nih.govarkat-usa.org

Key expected fragmentation patterns include:

Loss of ethoxy radicals (•OCH₂CH₃): Cleavage of the P-O bond can lead to the loss of ethoxy groups.

Loss of ethylene (B1197577) (C₂H₄): A common rearrangement (McLafferty-type) in ethyl esters can lead to the elimination of an ethylene molecule.

Cleavage of the C-P bond: The bond connecting the phosphonate group to the thiophene ring can rupture, leading to ions corresponding to the thiophene core and the phosphonate fragment.

Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this may be less prominent than the loss of the bulky side chains. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. amazonaws.com

Fragment Ion (m/z) Proposed Identity Fragmentation Pathway
386[M]⁺Molecular Ion
341[M - OCH₂CH₃]⁺Loss of an ethoxy radical
313[M - OCH₂CH₃ - C₂H₄]⁺Loss of an ethoxy radical and ethylene
249[M - P(O)(OEt)₂]⁺Cleavage of one C-P bond
112[M - 2x P(O)(OEt)₂]⁺Cleavage of both C-P bonds

Advanced Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent bands are associated with the phosphonate and thiophene moieties:

P=O Stretch: A strong and sharp absorption band is expected in the region of 1250-1200 cm⁻¹, which is characteristic of the phosphoryl group. nih.gov

P-O-C Stretch: Strong absorptions corresponding to the P-O-C (alkyl) stretching vibrations are typically found in the 1050-1000 cm⁻¹ region. researchgate.net

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring appear in the 1550-1400 cm⁻¹ range. iosrjournals.org The C-S stretching vibrations are typically weaker and found at lower wavenumbers, often in the 850-600 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the thiophene ring is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹. C-H bending vibrations for the thiophene ring are also present. iosrjournals.org

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Thiophene Ring3100-3000Medium
C-H Stretch (Aliphatic)Ethyl Groups2980-2850Medium-Strong
C=C StretchThiophene Ring1550-1400Medium
P=O StretchPhosphoryl1250-1200Strong
P-O-C StretchPhosphonate Ester1050-1000Strong
C-S StretchThiophene Ring850-600Weak-Medium

X-ray Crystallography for Solid-State Structural Determination (Applicable to related thiophene-containing macrocycles)

While a crystal structure for this compound itself is not detailed in the provided context, X-ray crystallography remains the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique is highly applicable to related thiophene-containing compounds and macrocycles. nih.gov

If applied to this compound, a single-crystal X-ray diffraction study would precisely determine:

The planarity of the thiophene ring.

The bond lengths and angles of the entire molecule, including the P=O, P-O, P-C, and C-S bonds.

The torsion angles describing the orientation of the diethoxyphosphoryl groups relative to the thiophene plane.

The intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing.

This information is invaluable for understanding structure-property relationships and for the rational design of new materials based on this thiophene scaffold.

Electronic Structure and Photophysical Properties of 2,5 Bis Diethoxyphosphoryl Thiophene and Its Functionalized Derivatives

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic behavior and reactivity of molecules. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in electronic transitions and chemical reactions. wikipedia.orgyoutube.com

Influence of Phosphonate (B1237965) Substituents on Electronic Energy Levels

The introduction of phosphonate groups at the 2 and 5 positions of the thiophene (B33073) ring significantly impacts its electronic energy levels. These electron-withdrawing groups generally lower the energy of both the HOMO and LUMO levels. mdpi.com This effect can be attributed to the inductive effect of the phosphonate moiety. The extent of this energy level modulation is crucial for designing materials with specific electronic properties, such as tuning the band gap for optimal performance in electronic devices.

Studies on related thiophene derivatives have shown that the nature of the substituent plays a critical role in determining the HOMO and LUMO energies. For instance, electron-donating groups have the opposite effect, raising the HOMO level and thereby decreasing the band gap. nih.govnih.gov The interplay between electron-donating and electron-withdrawing substituents allows for fine-tuning of the electronic properties of thiophene-based materials. mdpi.comrsc.org

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene (T)---
Dithiophene (DT)Higher than T--
Terthiophene (TT)Higher than BT--
Bithiophene (BT)---
Dithienothiophene (DTT)Highest--
Benzothiazole-Furan (Comp3, -NO2)-6.18-3.352.83
Benzothiazole-Furan (Comp1, -H)-5.59-1.95-
Benzothiazole-Furan (Comp2, -CH3)-5.58-1.88-
Benzothiazole-Furan (Comp4, -OCH3)-5.52-1.92-

This table presents a comparative view of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and energy gap for various thiophene derivatives and related compounds as predicted by DFT calculations. The data illustrates the influence of different substituents and conjugation lengths on the electronic properties. mdpi.commdpi.com

Effect of Oxidation States on Electronic and Photophysical Properties

The oxidation state of the thiophene ring and its substituents can dramatically alter the electronic and photophysical properties of the molecule. Oxidation can occur at the sulfur atom, forming a thiophene S-oxide, or at the double bonds of the ring. wikipedia.orgmdpi.com These modifications disrupt the aromaticity of the thiophene ring, leading to significant changes in the HOMO-LUMO gap and, consequently, the absorption and emission spectra.

Electrochemical studies on substituted thiophenes have demonstrated that they can undergo both oxidation and reduction, forming radical cations and anions. cdnsciencepub.comuni-halle.de The stability and electronic characteristics of these charged species are highly dependent on the nature of the substituents. For instance, the reversible formation of radical anions has been observed in some thiophene derivatives, indicating their potential as n-type materials in organic electronics. researchgate.net The ability to switch between different oxidation states opens up possibilities for applications in electrochromic devices, where the color of the material can be controlled by an applied voltage.

Optical Absorption and Emission Spectroscopy

Optical spectroscopy provides direct insight into the electronic transitions of a molecule. The absorption of ultraviolet-visible (UV-Vis) light excites electrons from the ground state to higher energy states, while fluorescence is the emission of light as the molecule relaxes back to the ground state.

UV-Vis Absorption Characteristics and λmax

The UV-Vis absorption spectrum of 2,5-disubstituted thiophenes is characterized by absorption bands corresponding to π-π* transitions within the conjugated system. mdpi.comnih.gov The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. For 2,5-Bis(diethoxyphosphoryl)thiophene, the electron-withdrawing nature of the phosphonate groups is expected to cause a blue shift (shift to shorter wavelengths) in the λmax compared to unsubstituted thiophene.

In functionalized derivatives, the λmax can be tuned over a wide range. nih.gov Attaching electron-donating groups to the thiophene core generally leads to a red shift (shift to longer wavelengths) of the absorption maximum. nih.gov This is because electron-donating groups raise the energy of the HOMO, reducing the HOMO-LUMO gap and thus the energy required for the electronic transition. The specific λmax values are also influenced by the solvent environment, a phenomenon known as solvatochromism. torvergata.itrsc.org

CompoundSolventλmax (nm)
MOTCyclohexane (CHX)361
MOTDimethyl sulfoxide (B87167) (DMSO)371
DMATCyclohexane (CHX)397
DMATDimethyl sulfoxide (DMSO)415
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)Dioxane372-374

This table displays the maximum absorption wavelength (λmax) for different thiophene derivatives in various solvents, illustrating the impact of both molecular structure and solvent polarity on the UV-Vis absorption characteristics. rsc.orgsigmaaldrich.com

Fluorescence Emission Properties, Quantum Yields, and Lifetimes

Many thiophene derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including the emission wavelength, quantum yield (Φf), and excited-state lifetime (τ), are intricately linked to the molecular structure. researchgate.netchemrxiv.org The quantum yield represents the efficiency of the fluorescence process, while the lifetime indicates how long the molecule remains in the excited state.

For this compound, the presence of the phosphonate groups may influence the fluorescence. In some cases, electron-withdrawing groups can quench fluorescence by promoting non-radiative decay pathways. However, in other systems, they can enhance emission. The fluorescence quantum yields and lifetimes of functionalized thiophenes can be significantly affected by the nature and position of substituents. rsc.orgchemrxiv.org For example, bithiophene derivatives have been shown to exhibit higher fluorescence yields compared to their monothiophene counterparts. cdnsciencepub.com

CompoundQuantum Yield (Φf)Lifetime (ns)
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)≥ 0.60~2
Phosphole derivative 10.04 - 0.11-
Copper-phosphole complex 2a0.04 - 0.11-
Copper-phosphole complex 2b0.04 - 0.11-

This table summarizes the fluorescence quantum yields and lifetimes for selected thiophene and related phosphole derivatives, highlighting the range of emission efficiencies observed in these classes of compounds. researchgate.netchemrxiv.org

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. worldscientific.com This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Thiophene derivatives, particularly those with a donor-acceptor structure, often exhibit significant solvatochromism. rsc.orgrsc.org

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will show a red shift in their fluorescence emission spectrum. rsc.org This is because the polar solvent molecules can reorient around the excited molecule, lowering its energy. The study of solvatochromism provides valuable information about the charge distribution in the excited state and the nature of solute-solvent interactions. torvergata.itrsc.org For this compound, the polarity of the surrounding medium is expected to influence its photophysical properties, although the extent of this effect would depend on the change in dipole moment upon excitation.

Theoretical Research on this compound Remains Limited

Intensive searches for theoretical studies on the electronic and photophysical properties of the specific chemical compound this compound have yielded no publicly available scientific literature containing detailed analyses using Density Functional Theory (DFT) or Natural Bond Orbital (NBO) methods.

While extensive research exists on the electronic and structural properties of the parent molecule, thiophene, and a wide array of its functionalized derivatives, specific computational studies on the diethoxyphosphoryl-substituted variant appear to be absent from major scientific databases. Thiophene and its derivatives are a significant class of heterocyclic compounds, known for their aromaticity and utility in developing novel electronic and optoelectronic materials. Theoretical methods like DFT are commonly employed to predict the geometric and electronic structures of such molecules, including their frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding their potential in applications like organic semiconductors and sensors.

Reactivity and Derivatization Strategies for 2,5 Bis Diethoxyphosphoryl Thiophene

Hydrolysis and Transesterification Reactions of Phosphonate (B1237965) Esters

The phosphonate ester groups in 2,5-bis(diethoxyphosphoryl)thiophene are susceptible to hydrolysis and transesterification, providing pathways to modify the phosphorus-containing moieties.

Hydrolysis: The conversion of phosphonate esters to their corresponding phosphonic acids can be achieved under specific conditions. For instance, triflic acid (TfOH) has been shown to catalyze the hydrolysis of a variety of alkyl- and aryl-substituted phosphonates in the presence of water at elevated temperatures (around 140°C). organic-chemistry.org This process allows for the replacement of the ethoxy groups with hydroxyl groups, yielding 2,5-bis(dihydroxyphosphoryl)thiophene.

Transesterification: This process involves the exchange of the alkoxy groups of the phosphonate ester with another alcohol. This reaction can be particularly useful for introducing different functionalities or altering the physical properties of the molecule. For example, the transesterification of alkylpinacol phosphonates to phosphonic acid monomethyl esters has been demonstrated using acidulated methanol. nih.gov While direct studies on this compound are not extensively detailed, the general principles of phosphonate ester transesterification suggest its applicability. nih.govrsc.orggoogle.comyoutube.com The reaction typically requires a catalyst, and the equilibrium can be driven by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case). youtube.com

Oxidation Reactions of the Thiophene (B33073) Ring and Phosphorus Centers

The thiophene ring and the phosphorus atoms in this compound can undergo oxidation, leading to a range of oxidized derivatives.

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. wikipedia.org The oxidation of thiophenes can be achieved using reagents like trifluoroperacetic acid, which can lead to the formation of a thiophene S-oxide as an intermediate. wikipedia.org This intermediate can then undergo further reactions, including dimerization and further oxidation to a sulfone. wikipedia.orgsemanticscholar.org The presence of bulky substituents at the 2- and 5-positions can sometimes stabilize the thiophene-S-oxide. nih.gov In some cases, oxidation can also occur at the C2-C3 double bond, forming a thiophene 2,3-epoxide. wikipedia.org

Oxidation of Phosphorus Centers: While the provided information does not specifically detail the oxidation of the phosphorus centers in this compound, it is a known reaction for phosphonates. The phosphorus(V) center in a phosphonate is already in a high oxidation state, but reactions involving the P=O bond are possible.

Cross-Coupling Reactions Involving Thiophene and Phosphonate Moieties

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and both the thiophene ring and the phosphonate groups of this compound can participate in such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between organoboron compounds and organic halides or triflates. harvard.edunih.gov While this compound itself is not a typical substrate for direct coupling, its derivatives can be. For example, halogenated derivatives of the thiophene ring could be coupled with various boronic acids. Conversely, a boronic acid derivative of the thiophene could be coupled with aryl or vinyl halides. researchgate.net The Suzuki reaction is a versatile method for synthesizing complex thiophene-containing structures. nih.govnih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgnih.govyoutube.com Similar to the Suzuki coupling, a halogenated derivative of this compound could serve as the halide component in a Heck reaction, allowing for the introduction of alkenyl substituents onto the thiophene ring. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Other Cross-Coupling Reactions: The landscape of cross-coupling reactions is vast and includes other methods like Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), which could potentially be applied to functionalized derivatives of this compound. nih.govbris.ac.uk

Electrophilic Substitution and Functionalization of the Thiophene Ring

The thiophene ring in this compound is an aromatic system and can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the phosphonate groups.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the thiophene ring can be achieved through electrophilic halogenation. For instance, N-bromosuccinimide can be used to prepare brominated thiophenes. uni-halle.de These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions.

Nitration: The introduction of nitro groups onto the thiophene ring can be accomplished using nitrating agents. nih.gov These nitro-substituted derivatives can then be further transformed, for example, by reduction to amino groups.

Anodic Phosphonylation: Anodic phosphonylation has been reported as a method for introducing phosphonate groups onto thiophene-containing polymers. researchgate.net This electrochemical method offers a direct route to functionalize the thiophene ring with additional phosphonate moieties. researchgate.net

Formation of Coordination Adducts and Complexation Chemistry

The oxygen atoms of the phosphonate groups and the sulfur atom of the thiophene ring in this compound can act as donor atoms, allowing the molecule to coordinate with various metal ions and form coordination complexes.

Interaction with Metal Salts (e.g., Gold, Lanthanides)

Gold Complexes: Phosphine (B1218219) ligands containing thiophene moieties are known to form stable complexes with gold(I). rsc.orgmdpi.comubc.canih.govunt.edu While this compound contains phosphonate groups rather than phosphine groups, the oxygen atoms of the P=O bond can still coordinate to gold centers. The resulting complexes can exhibit interesting structural and electronic properties. rsc.orgubc.ca

Lanthanide Complexes: Phosphonate esters are effective ligands for lanthanide ions. semanticscholar.orgnih.govnih.govresearchgate.netscilit.com The hard nature of the phosphonate oxygen donors makes them suitable for binding to the hard lanthanide cations. nih.gov The coordination of lanthanide ions to this compound would likely involve the P=O oxygen atoms. These complexes can exhibit interesting luminescence and magnetic properties. semanticscholar.orgnih.gov The stoichiometry and structure of the resulting complexes can vary depending on the specific lanthanide ion and the reaction conditions. semanticscholar.org

Role as Ligands in Transition Metal Complexes

Beyond gold and lanthanides, this compound and its derivatives can act as ligands for a variety of other transition metals. The coordination can occur through the phosphonate oxygen atoms or potentially through the thiophene sulfur atom, although the latter is generally a weaker donor. The resulting metal complexes can have applications in catalysis and materials science. For instance, palladium complexes of phosphinothiophene ligands have been synthesized and studied for their electronic properties. ubc.ca

Applications in Advanced Materials and Chemical Technologies

Organic Electronic and Optoelectronic Devices

The functionalization of thiophene (B33073) with phosphonate (B1237965) groups, such as the diethoxyphosphoryl moieties in 2,5-Bis(diethoxyphosphoryl)thiophene, has been theoretically proposed as a strategy to modify the electronic properties of the resulting materials. These modifications could potentially influence their performance in devices like organic solar cells, light-emitting diodes, and field-effect transistors. However, a thorough search of research databases indicates a lack of published studies that have synthesized, characterized, and integrated this compound into these devices.

Organic Solar Cells (OSCs) and Polymer Solar Cells

There are no available research findings or data tables detailing the use or performance of this compound as a donor, acceptor, or interfacial layer component in organic solar cells. The potential benefits of the phosphonate groups in influencing the material's energy levels, morphology, or stability in a photovoltaic context have not been experimentally investigated in the scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Luminogens

Similarly, the application of this compound as an emissive or charge-transport material in Organic Light-Emitting Diodes (OLEDs) has not been reported. Data on its performance as a fluorescent luminogen, including quantum yield, emission spectra, and device efficiency, is absent from the current body of scientific work.

Organic Field-Effect Transistors (OFETs)

The potential of this compound as a semiconductor in Organic Field-Effect Transistors (OFETs) remains hypothetical. There are no published studies that report on the synthesis of thin films from this material or characterize its charge carrier mobility, on/off ratio, or threshold voltage in a transistor architecture.

Sensing Applications

The introduction of phosphonate groups can, in some molecular architectures, create binding sites for specific analytes, making them suitable for chemical sensor development. However, the utility of this compound in this area is also undocumented.

Fluorescent-Based Sensing of Metal Ions

No research is available to suggest that this compound has been investigated as a fluorescent probe for the detection of metal ions. There are no reports on its selectivity, sensitivity, or the mechanism of interaction with various cations.

Hybrid Organic-Inorganic Materials and Frameworks

The integration of organic and inorganic components at the molecular level gives rise to hybrid materials with synergistic properties. This compound is an exemplary organic linker for creating such materials, owing to the ability of its phosphonate groups to form robust bonds with metal ions and metal oxide clusters.

Mesoporous Metal Organophosphonates

The synthesis of these materials typically involves the self-assembly of metal ions (e.g., Zr⁴⁺, Ti⁴⁺, Al³⁺) and the organophosphonate linker under solvothermal conditions. The resulting metal-organophosphonate frameworks can exhibit high thermal stability and chemical resistance, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The presence of the sulfur atom in the thiophene ring can also offer specific binding sites for heavy metal ions, suggesting potential use in environmental remediation.

Linkers in Nanoparticle Synthesis (e.g., TiO₂)

In the realm of nanotechnology, surface modification of nanoparticles is crucial for controlling their stability, dispersibility, and functionality. This compound can serve as an effective capping agent or linker for metal oxide nanoparticles, such as titanium dioxide (TiO₂). The phosphonate groups exhibit a strong affinity for the surface of TiO₂, forming stable P-O-Ti linkages. This surface functionalization prevents the agglomeration of nanoparticles, ensuring their uniform dispersion in various media.

Catalysis and Ligand Design in Asymmetric Synthesis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The structural attributes of this compound make it a promising candidate for ligand design in both asymmetric and electrocatalytic applications.

Chiral Ligands for Asymmetric Catalysis

While this compound itself is achiral, it can be utilized as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. nih.govjyu.fijyu.fi By introducing chiral substituents to the thiophene ring or by modifying the phosphonate groups with chiral auxiliaries, C₂-symmetric ligands can be prepared. These chiral ligands can then be coordinated to transition metals (e.g., rhodium, ruthenium, palladium) to form catalysts capable of inducing high enantioselectivity in a variety of organic transformations. nih.gov

The thiophene backbone provides a rigid and well-defined platform that influences the spatial arrangement of the catalytic metal center and the approaching substrate. The electronic properties of the thiophene ring can also modulate the reactivity of the metal catalyst. For example, the electron-donating nature of the thiophene can enhance the catalytic activity of late transition metals in reactions such as asymmetric hydrogenation and C-C bond formation. koreascience.kr The phosphonate groups, in addition to their coordinating role, can participate in secondary interactions that further enhance enantiocontrol.

Table 1: Examples of Thiophene-Based Chiral Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantiomeric Excess (ee)
Chiral Bis(oxazolinyl)thiopheneCu(OTf)₂Friedel-Crafts AlkylationUp to 81% jyu.fi
Chiral Thiophene-Schiff BaseVanadiumAsymmetric Oxidation of SulfidesUp to 79% koreascience.kr
Chiral Thiophene-β-amino alcoholCu(II)Asymmetric Henry ReactionUp to 94.6% nih.gov

This table presents data for thiophene-based chiral ligands to illustrate the potential of the thiophene scaffold in asymmetric catalysis.

Electrocatalytic Applications

The electroactive nature of the thiophene ring makes this compound and its derivatives interesting for electrocatalytic applications. rsc.org The thiophene moiety can be readily oxidized and polymerized to form conductive polymers. When used as a ligand, the thiophene unit can facilitate electron transfer to the coordinated metal center, which is crucial for electrocatalytic processes such as the reduction of carbon dioxide (CO₂) or the evolution of hydrogen.

For instance, rhenium complexes bearing thiophene-substituted bipyridine ligands have been shown to be active electrocatalysts for CO₂ reduction. rsc.org The thiophene groups can be electropolymerized onto an electrode surface, creating a robust and reusable catalytic system. The phosphonate groups in this compound could further enhance this application by providing strong anchoring points to the electrode surface, thereby improving the stability and longevity of the electrocatalyst.

Photosensitizers and Energy-Transfer Systems

Thiophene-containing compounds are known for their interesting photophysical properties and have been explored as photosensitizers in various applications, including photodynamic therapy and solar energy conversion. uni-halle.denih.govmdpi.com The extended π-conjugation of the thiophene ring allows for efficient absorption of light and subsequent energy or electron transfer.

When incorporated into larger molecular systems, this compound can act as a building block for photosensitizers. The thiophene core can be part of a larger conjugated system that absorbs light in the visible or near-infrared region. Upon photoexcitation, the energy can be transferred to another molecule, such as molecular oxygen, to generate reactive singlet oxygen for photodynamic therapy. Alternatively, the excited state of the thiophene-containing molecule can undergo electron transfer, a key process in dye-sensitized solar cells. The phosphonate groups can serve as anchoring points to attach the photosensitizer to a semiconductor surface, facilitating efficient charge injection. The heavy atom effect of the sulfur in the thiophene ring can also promote intersystem crossing, which is beneficial for applications requiring long-lived triplet excited states.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The future viability of 2,5-Bis(diethoxyphosphoryl)thiophene in any large-scale application hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for similar organophosphorus compounds often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener synthetic pathways.

Key areas of focus should include:

Catalytic C-H Phosphonylation: Investigating direct C-H phosphonylation of the thiophene (B33073) ring would represent a significant advancement. This approach, which avoids the pre-functionalization of the thiophene core, could dramatically improve atom economy and reduce the number of synthetic steps.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. thermofisher.com Exploring microwave-assisted protocols for the synthesis of this compound could lead to more efficient and sustainable production. thermofisher.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scaling. Developing a flow-based synthesis would be a crucial step towards the industrial production of this compound.

Green Solvents and Catalysts: Research into the use of environmentally benign solvents and recyclable catalysts is essential for aligning the synthesis with the principles of green chemistry. This includes exploring water- or ethanol-based reaction media and heterogeneous catalysts that can be easily separated and reused. google.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic C-H Phosphonylation High atom economy, fewer stepsCatalyst development, regioselectivity control
Microwave-Assisted Synthesis Faster reaction times, improved yieldsScalability for industrial production
Flow Chemistry Precise control, enhanced safety, scalabilityInitial setup costs, potential for clogging
Green Chemistry Approaches Reduced environmental impact, improved safetyCatalyst stability, reaction efficiency in green solvents

Exploration of Advanced Derivatives with Tailored Electronic and Optical Properties

The diethoxyphosphoryl groups on the thiophene ring offer a versatile platform for the creation of advanced derivatives with fine-tuned electronic and optical properties. The phosphorus center can be modified, and the ethoxy groups can be replaced with a variety of other functionalities to modulate the compound's characteristics.

Future research in this area should explore:

Modulation of the Phosphonate (B1237965) Group: Replacing the ethoxy groups with other alkoxy or aryloxy groups can alter the solubility and electronic nature of the phosphonate. Furthermore, conversion of the phosphonate to a phosphonic acid or phosphine (B1218219) oxide would significantly change its polarity and coordination properties.

Introduction of Additional Functional Groups: The thiophene ring itself can be further functionalized to introduce electron-donating or electron-withdrawing groups. This could be used to precisely tune the HOMO and LUMO energy levels, thereby controlling the band gap and the optical absorption and emission properties of the resulting materials.

Synthesis of Oligomers and Polymers: Using this compound as a monomer, a new class of phosphorus-containing polythiophenes could be synthesized. These polymers would be expected to exhibit interesting electronic and optical properties, potentially with enhanced processability and film-forming capabilities.

Table 2 outlines potential derivatives and their expected impact on the compound's properties.

Derivative TypeModificationExpected Impact on Properties
Phosphonate Analogs Replacement of ethoxy groups with longer alkyl chainsIncreased solubility in organic solvents
Conversion to phosphonic acidIncreased water solubility, potential for use in biological applications
Thiophene Core Analogs Introduction of electron-donating groups (e.g., alkoxy)Lowered oxidation potential, red-shifted absorption
Introduction of electron-withdrawing groups (e.g., cyano)Lowered LUMO level, potential for n-type conductivity
Polymeric Derivatives Polymerization of the monomerFormation of processable thin films, tunable electronic properties

Integration into Next-Generation Functional Materials and Devices

The unique combination of a thiophene core and phosphonate groups suggests that this compound and its derivatives could find applications in a variety of next-generation functional materials and devices.

Promising areas for investigation include:

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are well-established as active components in OFETs. The phosphonate groups in this compound could enhance the stability and processability of these devices.

Organic Light-Emitting Diodes (OLEDs): The phosphonate moieties could act as electron-transporting or hole-blocking layers in OLEDs, potentially improving device efficiency and lifetime. Thiophene derivatives are known to be used in OLEDs.

Organic Photovoltaics (OPVs): The electronic properties of this compound could be tailored for use as either a donor or an acceptor material in OPV cells. The phosphorus atoms could also influence the morphology of the active layer.

Sensors: The phosphonate groups are known to coordinate with metal ions, suggesting that materials based on this compound could be developed as chemosensors.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. Incorporating this compound into polymer matrices could impart flame-retardant properties in addition to electronic functionality.

Deeper Theoretical Insights into Structure-Property-Function Relationships

To guide the rational design of new materials based on this compound, a deep understanding of the relationship between its molecular structure, electronic properties, and functional performance is crucial. Theoretical modeling and computational chemistry will play a pivotal role in this endeavor.

Future theoretical studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electronic band gap of the molecule and its derivatives. These calculations can provide valuable insights into the electronic and optical properties of the materials.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to predict the UV-Vis absorption and emission spectra of the compounds, aiding in the design of materials with specific optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology and packing of this compound in the solid state, which is critical for understanding charge transport in thin-film devices.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For larger systems, such as the interaction of the molecule with a polymer matrix or a metal surface, QM/MM methods can provide a balance between accuracy and computational cost.

By combining theoretical predictions with experimental validation, a comprehensive understanding of the structure-property-function relationships can be established, accelerating the development of new materials based on this promising compound.

Q & A

Q. What are the optimal synthetic routes for 2,5-Bis(diethoxyphosphoryl)thiophene, and how can cross-coupling reactions be optimized?

The synthesis of thiophene derivatives often employs cross-coupling methodologies such as Stille or Suzuki reactions. For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene derivatives requires anhydrous chlorobenzene, microwave irradiation, and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert conditions . Post-synthesis purification via Soxhlet extraction with chloroform is critical to isolate high-purity products, though solubility challenges may arise with shorter alkyl chains . Reaction yields and reproducibility depend on strict control of stoichiometry, catalyst loading, and solvent dryness.

Q. How can the structural integrity and purity of this compound be confirmed?

Combined analytical techniques are essential:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to verify substituent positions and phosphonate group integration.
  • Elemental analysis to confirm stoichiometry (C, H, S, P content) .
  • Mass spectrometry (e.g., MALDI-TOF) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and packing motifs, as demonstrated in thiophene-Schiff base derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for hazards such as inhalation risks or skin contact. Key measures include:

  • Use of fume hoods and personal protective equipment (gloves, lab coats).
  • Immediate first aid (e.g., fresh air exposure for inhalation, medical consultation) .
  • Storage in inert, dry environments away from oxidizers to prevent degradation .

Q. What solvents and conditions are suitable for processing this compound in device fabrication?

Chlorinated solvents (e.g., chloroform, chlorobenzene) are commonly used due to their high polarity and compatibility with thiophene-based polymers. However, solubility tests are critical, as branched side chains or bulky substituents may necessitate elevated temperatures or co-solvents . Dynamic light scattering (DLS) can assess aggregation tendencies in solution.

Q. How does the phosphonate group influence the electronic properties of thiophene derivatives?

Phosphonate groups act as electron-withdrawing moieties, lowering the HOMO/LUMO levels of thiophene cores. Cyclic voltammetry (CV) and UV-Vis spectroscopy are used to quantify these effects. For example, CV can reveal redox potentials correlated with charge injection efficiency in organic electronics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound derivatives?

Discrepancies often arise from variations in side-chain length or crystallinity. Systematic studies should:

  • Compare thermogravimetric analysis (TGA) data under controlled atmospheres.
  • Use differential scanning calorimetry (DSC) to identify phase transitions.
  • Employ Hansen solubility parameters to rationalize solvent compatibility . For instance, polymers with hexyl chains exhibit better solubility than methyl analogs due to reduced crystallinity .

Q. What experimental designs are effective for studying charge transport in this compound-based materials?

  • Thin-film transistor (TFT) fabrication : Measure hole/electron mobility via transfer curve analysis.
  • Space-charge-limited current (SCLC) measurements : Determine carrier mobility using hole-only or electron-only devices.
  • Grazing-incidence X-ray diffraction (GI-XRD) : Correlate molecular packing with charge transport anisotropy .

Q. How can the biocompatibility and bioactivity of this compound derivatives be evaluated?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains, as done for thiophene-Schiff base compounds .
  • Cytotoxicity screening : MTT assays on mammalian cell lines.
  • Functionalization strategies : Conjugation with biomolecules (e.g., peptides) via phosphonate ester hydrolysis to enhance targeting .

Q. What advanced characterization techniques elucidate the morphological impact of this compound in polymer blends?

  • Atomic force microscopy (AFM) : Map surface roughness and phase separation.
  • Transmission electron microscopy (TEM) : Resolve nanoscale domain structures.
  • Brunauer-Emmett-Teller (BET) analysis : Quantify surface area and pore size in porous materials .

Q. How do crystal engineering strategies improve the performance of this compound in optoelectronic devices?

  • Co-crystallization : Introduce complementary π-conjugated molecules (e.g., biphenyl derivatives) to enhance charge delocalization .
  • Epitaxial growth : Use templated substrates to align molecules uniaxially, improving anisotropic conductivity.
  • Density functional theory (DFT) : Predict intermolecular interactions and bandgap tuning prior to synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.